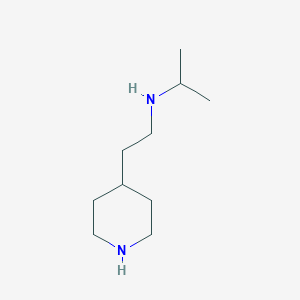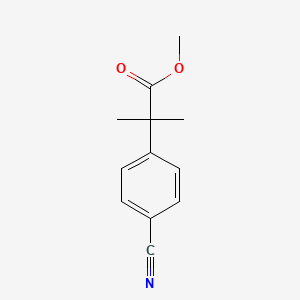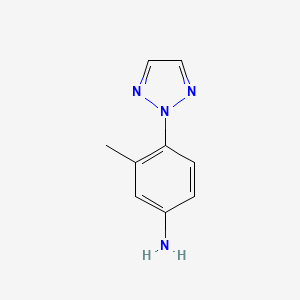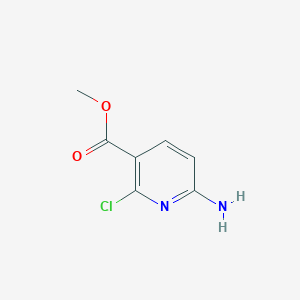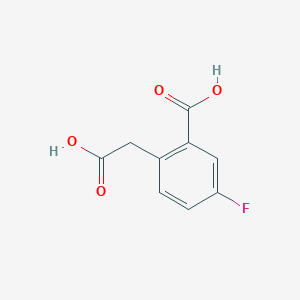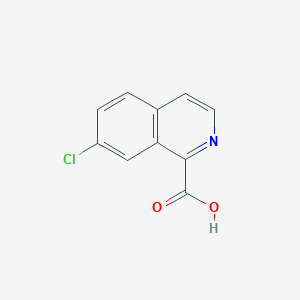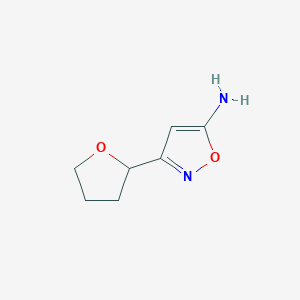
3-(Oxolan-2-yl)-1,2-oxazol-5-amine
Descripción general
Descripción
The compound “3-(Oxolan-2-yl)-1,2-oxazol-5-amine” is a complex organic molecule. Based on its name, it likely contains an oxazol ring (a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom), an amine group (-NH2), and an oxolane ring (a five-membered ring containing four carbon atoms and one oxygen atom) .
Chemical Reactions Analysis
The chemical reactivity of “3-(Oxolan-2-yl)-1,2-oxazol-5-amine” would likely depend on the presence and position of functional groups within the molecule. The amine group might be expected to participate in reactions such as acid-base reactions or nucleophilic substitutions .Aplicaciones Científicas De Investigación
Novel Synthetic Methods
- Consecutive Three-Component Synthesis : A method for synthesizing 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones was developed, demonstrating an innovative approach to oxazole synthesis (Merkul & Müller, 2006).
- Gold-Catalysed Intermolecular Reaction : The study explores the synthesis of complex, fully substituted 4-aminooxazoles, utilizing gold catalysis and demonstrating the versatility in oxazole formation (Gillie, Reddy, & Davies, 2016).
Characterization of Novel Compounds
- X-ray Mapping in Heterocyclic Design : Analysis of single-crystal structures of aminodienes containing an oxazole fragment reveals insights into their molecular architecture (Rybakov et al., 2002).
- Electrochemically Promoted C-N Bond Formation : This study presents an electrochemical method for synthesizing 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2, showcasing an environmentally friendly approach (Feroci et al., 2005).
Biological Activities
- Antibacterial Study of Novel Compounds : Novel heterocyclic compounds with 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragments showed promising antibacterial activity, indicating potential applications in medical research (Mehta, 2016).
- Antimycobacterial Activity : Compounds with a 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea structure demonstrated significant activity against multidrug-resistant Mycobacterium tuberculosis, highlighting potential therapeutic applications (Sriram et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(oxolan-2-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-7-4-5(9-11-7)6-2-1-3-10-6/h4,6H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFARASGGGSPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-2-yl)-1,2-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



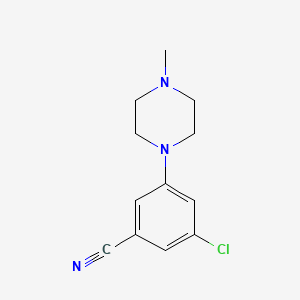
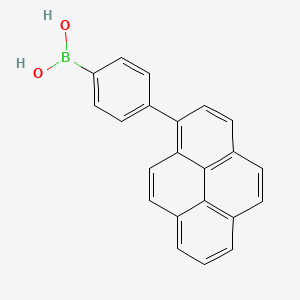
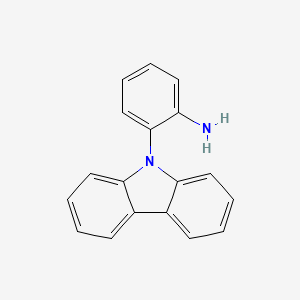
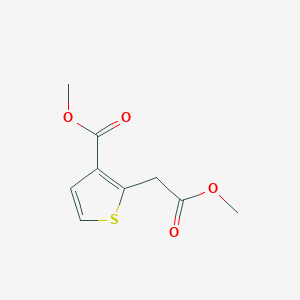
![5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428643.png)
![3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B1428644.png)
